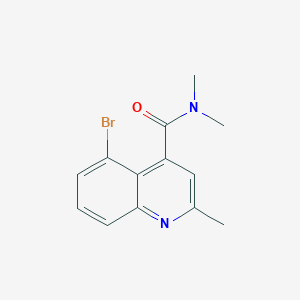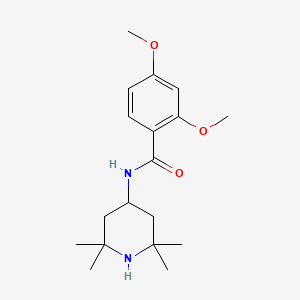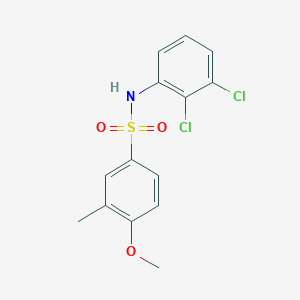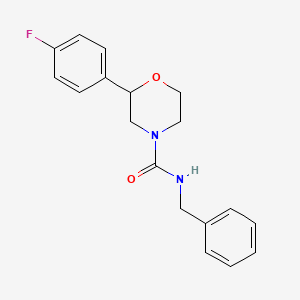![molecular formula C19H22N4O B7629363 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to possess a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is not fully understood. However, studies have shown that it can inhibit various signaling pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone has a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, induce apoptosis in cancer cells, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is its potential therapeutic applications. It has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone. One area of research is to further investigate its mechanism of action. Understanding the specific signaling pathways that this compound targets could help to identify new therapeutic targets for various diseases.
Another area of research is to investigate the potential use of this compound in combination with other drugs. Studies have shown that combining this compound with other anti-cancer drugs can enhance its therapeutic effects. Additionally, combining this compound with anti-inflammatory drugs could enhance its anti-inflammatory effects.
Finally, there is a need to further investigate the potential toxic effects of this compound. Understanding the specific mechanisms of toxicity could help to identify ways to minimize its toxic effects while still maintaining its therapeutic benefits.
Conclusion:
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is a promising compound with potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxic effects.
Synthesemethoden
The synthesis method of 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone involves the reaction of 4-methylpiperazine with 2-bromo-4-(2,3-dihydro-1H-indol-1-yl)pyridine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Another area of research is its potential use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. Furthermore, it has been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-21-10-12-22(13-11-21)18-14-16(6-8-20-18)19(24)23-9-7-15-4-2-3-5-17(15)23/h2-6,8,14H,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQNYRQIOFDJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)






![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)


![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)
![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)